molecular formula C11H3ClF4N2 B581817 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile CAS No. 1263286-10-7

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile

Cat. No.: B581817
CAS No.: 1263286-10-7
M. Wt: 274.603
InChI Key: AIFZGEYWEQSQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile is a chemical compound with the molecular formula C11H3ClF4N2. It is a member of the quinoline family, characterized by the presence of a quinoline core structure substituted with chloro, fluoro, and trifluoromethyl groups.

Preparation Methods

The synthesis of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile (CAS No. 1263286-10-7) is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes multiple halogen substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C11H3ClF4N2, and it features a quinoline core with a trifluoromethyl group, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors, potentially leading to therapeutic effects. The presence of electron-withdrawing groups like fluorine enhances its reactivity and binding affinity to biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of halogens in the structure often correlates with increased potency against bacterial and fungal strains.

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's ability to induce apoptosis in cancer cells has been linked to its structural features, particularly the trifluoromethyl group, which enhances its cytotoxicity.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-710.4Induction of apoptosis via caspase activation
HCT-1165.4Cell cycle arrest at G1 phase

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of quinoline derivatives, including this compound. A notable study examined its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing moderate inhibition with IC50 values indicating potential for neuroprotective applications.

Table 2: Inhibitory Activity Against Cholinesterases

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound19.213.2
Reference Compound15.010.0

Properties

IUPAC Name

4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3ClF4N2/c12-9-6-3-5(13)1-2-8(6)18-10(7(9)4-17)11(14,15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFZGEYWEQSQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(C(=N2)C(F)(F)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3ClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.